4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H25N3O2. It is a derivative of N,N-dimethylaniline, where two N,N-dimethylaniline units are connected via a methylene bridge to a nitrophenyl group. This compound is known for its applications in dye manufacturing and as an analytical reagent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of N,N-dimethylaniline with a nitrobenzaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amine group under mild conditions using reducing agents like NaBH4.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Reduction: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products
Wirkmechanismus
The mechanism of action of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the nitro group.
N,N-Dimethylaniline: A simpler structure with only one N,N-dimethylaniline unit.
4-Nitro-N,N-dimethylaniline: Contains a nitro group but lacks the methylene bridge connecting two N,N-dimethylaniline units
Uniqueness
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of both the nitro group and the methylene bridge connecting two N,N-dimethylaniline units. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in dye manufacturing and as an analytical reagent .
Eigenschaften
CAS-Nummer |
112518-27-1 |
---|---|
Molekularformel |
C23H25N3O2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-nitro-phenylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3O2/c1-24(2)21-14-10-19(11-15-21)23(26(27)28,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17H,1-4H3 |
InChI-Schlüssel |
ADMMMJNWZIPBQM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.